The compound 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one is a synthetic organic compound with significant implications in medicinal chemistry. It is known by various names, including Ipatasertib hydrochloride and GDC0068 HCl, and is classified as a small molecule inhibitor targeting specific cellular pathways.
This compound is primarily sourced from pharmaceutical research, particularly in the development of treatments for cancer and other diseases. It is associated with ongoing clinical studies aimed at evaluating its efficacy and safety.
The compound falls under the category of kinase inhibitors, specifically targeting the AKT pathway, which plays a crucial role in cell growth and survival. Its classification is pivotal for understanding its therapeutic applications.
The synthesis of 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one typically involves multi-step organic reactions that include:
The synthetic pathway can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst use to enhance yield and purity. The final product is typically purified using chromatographic techniques to achieve high purity levels necessary for pharmaceutical applications.
The molecular formula of the compound is , and it has a molecular weight of approximately 458.0 g/mol. The structure features several key functional groups:
The compound's structural representation can be visualized using various cheminformatics software tools, which provide insights into its three-dimensional conformation and potential binding interactions with target proteins.
The compound undergoes various chemical reactions relevant to its stability and reactivity:
Understanding these reactions is critical for optimizing formulation strategies in drug development, ensuring stability during storage and administration.
The primary mechanism of action involves inhibition of the AKT signaling pathway. By blocking this pathway, the compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth.
In vitro studies have shown that 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one effectively reduces phosphorylation levels of downstream targets in the AKT pathway, leading to decreased cell proliferation.
The compound has a melting point that varies depending on its crystalline form but generally falls within a specific range suitable for solid drug formulations. It is typically stored at low temperatures to maintain stability.
Key chemical properties include:
Relevant data such as boiling point and specific heat capacity are often determined through experimental methods during development phases.
2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one has several applications in scientific research:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7